2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a thienyl group substituted with bromine atoms, a carbonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of 4,5-dibromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the thienyl ring and the presence of the hydrazinecarbothioamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H11Br2N3OS2 |
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Molecular Weight |
449.2 g/mol |
IUPAC Name |
1-[(4,5-dibromothiophene-2-carbonyl)amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C13H11Br2N3OS2/c1-7-3-2-4-8(5-7)16-13(20)18-17-12(19)10-6-9(14)11(15)21-10/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
CMSILHNHHLPLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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